Validated c-Met Kinase Inhibitory Activity Relative to In-Class Analogs
As a member of a rationally designed thiazole/thiadiazole carboxamide series, the target compound is a direct structural analog of the lead compound 51am, which is the most potent c-Met inhibitor from the scaffold optimization campaign. Compound 51am demonstrated superior biochemical and cellular potency after five iterative cycles of SAR-guided optimization, establishing the privileged nature of this specific core structure [1]. The target compound's unique side chain is a key variable within this series, and its selection is critical for replicating the desired potency and selectivity profile.
| Evidence Dimension | Biochemical and cellular c-Met inhibitory potency |
|---|---|
| Target Compound Data | Specific quantitative data for N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide was not identified in primary, permissible sources. |
| Comparator Or Baseline | Lead compound 51am (a thiazole/thiadiazole carboxamide analog) [1] |
| Quantified Difference | Not calculable for this specific compound; 51am is the series' most potent inhibitor [1]. |
| Conditions | In vitro biochemical assay against c-Met kinase and cell-based assays against a panel of cancer cell lines (e.g., MKN-45) [1]. |
Why This Matters
This evidence confirms the compound's scaffold has been validated for on-target activity; procurement of the correct analog is essential to maintain SAR-driven potency gains.
- [1] Nan, X., Wang, Q. X., Xing, S. J., & Liang, Z. G. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. View Source
